1-(Carbamoylcarbamoyl)cyclobutane-1-carboxylic acid
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Overview
Description
1-(Carbamoylcarbamoyl)cyclobutane-1-carboxylic acid is an organic compound with the molecular formula C6H9NO3 It is a derivative of cyclobutanecarboxylic acid, featuring a carbamoyl group attached to the cyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Carbamoylcarbamoyl)cyclobutane-1-carboxylic acid can be synthesized through the reaction of cyclobutane-1,1-dicarboxylic acid with appropriate reagents. One common method involves the use of carbamoyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the formation of the desired product after purification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, advanced purification techniques such as crystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
1-(Carbamoylcarbamoyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamoyl groups to amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the carbamoyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in a variety of functionalized cyclobutane derivatives .
Scientific Research Applications
1-(Carbamoylcarbamoyl)cyclobutane-1-carboxylic acid has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as an intermediate in organic synthesis.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Carbamoylcarbamoyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The carbamoyl groups can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The cyclobutane ring provides structural rigidity, enhancing the binding affinity and specificity of the compound .
Comparison with Similar Compounds
Similar Compounds
1-Amino-1-cyclobutanecarboxylic acid: A similar compound with an amino group instead of a carbamoyl group.
Cyclobutane-1,1-dicarboxylic acid: A precursor to 1-(Carbamoylcarbamoyl)cyclobutane-1-carboxylic acid.
1-Ethoxycarbonyl cyclobutane-1-carboxylic acid: Another derivative with an ethoxycarbonyl group
Uniqueness
This compound is unique due to its dual carbamoyl groups, which provide distinct chemical reactivity and potential for forming multiple hydrogen bonds. This makes it a valuable compound for designing inhibitors and studying protein-ligand interactions .
Properties
CAS No. |
90018-03-4 |
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Molecular Formula |
C7H10N2O4 |
Molecular Weight |
186.17 g/mol |
IUPAC Name |
1-(carbamoylcarbamoyl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C7H10N2O4/c8-6(13)9-4(10)7(5(11)12)2-1-3-7/h1-3H2,(H,11,12)(H3,8,9,10,13) |
InChI Key |
KZEPSOFIJJQRSI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C(=O)NC(=O)N)C(=O)O |
Origin of Product |
United States |
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